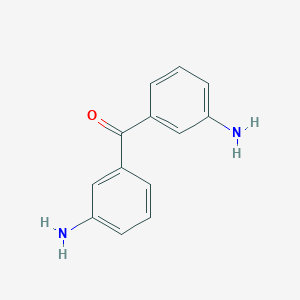
3,3'-Diaminobenzophenone
Cat. No. B177173
:
611-79-0
M. Wt: 212.25 g/mol
InChI Key: TUQQUUXMCKXGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04556738
Procedure details


In a closed glass vessel there are charged 38.6 g (0.1 moles) of 2-chloro-4'-bromo-5,3'-dinitro benzophenone, 1 g of palladium black catalyst and 300 ml of benzene. While the mixture being stirred at 65°-70° C., hydrogen is introduced into the vessel so that 13.8 l (0.62 moles) of hydrogen is absorbed in the mixture during 8 hours. Then, there are added 90 g (0.24 moles) of 15% aqueous solution of NaOH and 2 g of 90% aqueous solution of trioctyl methyl ammonium chloride, and then, there is introduced again hydrogen, while the mixture is being stirred at a temperature of 65°-70° C., so that 4.5 l (0.2 moles) of hydrogen is absorbed during about 5 hours. By filtering the reaction liquid at 65°-70° C. the catalyst is removed, and organic phase is separated from the filtrate. After the organic phase is added with magnesium sulfate for water removal, it is introduced with dry hydrochloric gas until saturated with the gas. The crystals thus formed are filtered, washed with 50 ml of benzene and dried to give 3,3'-diamino benzophenone in the form of hydrochloric acid salt. Yield 21.7 g (76%). Recrystallization from 20% aqueous isopropanol yield slightly yellow needle-like pure crystals of the benzophenone. M.P. 267° C. (decomposed).
Name
2-chloro-4'-bromo-5,3'-dinitro benzophenone
Quantity
38.6 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[CH:18][C:17]([N+:20]([O-])=O)=[CH:16][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9](Br)=[C:8]([N+:13]([O-])=O)[CH:7]=1)=[O:5].[H][H]>[Pd].C1C=CC=CC=1>[NH2:13][C:8]1[CH:7]=[C:6]([CH:11]=[CH:10][CH:9]=1)[C:4]([C:3]1[CH:2]=[CH:19][CH:18]=[C:17]([NH2:20])[CH:16]=1)=[O:5].[ClH:1]
|
Inputs


Step One
|
Name
|
2-chloro-4'-bromo-5,3'-dinitro benzophenone
|
|
Quantity
|
38.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])C=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
While the mixture being stirred at 65°-70° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is absorbed in the mixture during 8 hours
|
|
Duration
|
8 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then, there are added 90 g (0.24 moles) of 15% aqueous solution of NaOH and 2 g of 90% aqueous solution of trioctyl methyl ammonium chloride
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
there is introduced again hydrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is absorbed during about 5 hours
|
|
Duration
|
5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
By filtering
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction liquid at 65°-70° C. the catalyst
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
organic phase is separated from the filtrate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the organic phase is added with magnesium sulfate for water removal, it
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is introduced
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with dry hydrochloric gas until saturated with the gas
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals thus formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
are filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 50 ml of benzene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C(=O)C2=CC(=CC=C2)N)C=CC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
